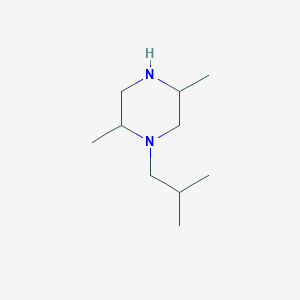

2,5-Dimethyl-1-(2-methylpropyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

82516-29-8 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

2,5-dimethyl-1-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-8(2)6-12-7-9(3)11-5-10(12)4/h8-11H,5-7H2,1-4H3 |

InChI Key |

QRUDEZKPVGCNGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1CC(C)C)C |

Origin of Product |

United States |

Historical Context of Piperazine Derivatives As Molecular Scaffolds

The history of piperazine (B1678402) itself dates back to the late 19th century, but its prominence as a molecular scaffold grew significantly in the mid-20th century with the discovery of its therapeutic applications. Initially used for the treatment of gout, its derivatives soon demonstrated a wide array of pharmacological activities. The simple, symmetrical structure of the piperazine core provided an ideal and versatile template for chemists to build upon. By modifying the nitrogen atoms (N1 and N4), researchers could readily synthesize vast libraries of compounds. This led to the development of numerous drugs, including antihistamines, antipsychotics, and antihelminthics. This early success cemented the role of the piperazine ring as a fundamental building block in medicinal chemistry, demonstrating that its framework could be systematically modified to tune biological activity and pharmacokinetic properties.

Significance of Substituted Piperazine Systems in Contemporary Organic Chemistry

In contemporary organic and medicinal chemistry, the piperazine (B1678402) scaffold is more relevant than ever. It is a key component in a multitude of blockbuster drugs, highlighting its continued importance. Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms can be functionalized to modulate basicity, polarity, and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While historical and much of the current focus has been on N,N'-disubstituted piperazines, a significant area of modern research involves the direct functionalization of the carbon atoms of the ring. This approach unlocks a greater diversity of three-dimensional structures, as substitution on the carbon backbone introduces stereocenters and conformational constraints. However, this remains a less explored area, with the vast majority of piperazine-containing pharmaceuticals lacking carbon substituents. This gap presents a substantial opportunity for the discovery of novel chemical entities with unique biological activities. The development of new synthetic methods to selectively functionalize the carbon atoms of the piperazine ring is therefore an active and important field of contemporary research.

| Drug Name | Therapeutic Class | Type of Substitution |

|---|---|---|

| Sildenafil | Erectile Dysfunction | N-Substituted |

| Imatinib | Anticancer | N-Substituted |

| Cetirizine | Antihistamine | N-Substituted |

| Aripiprazole | Antipsychotic | N-Substituted |

| Gatifloxacin | Antibiotic | N-Substituted |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2,5-Dimethyl-1-(2-methylpropyl)piperazine, offering detailed insights into its atomic composition and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 2,5-Dimethyl-1-(2-methylpropyl)piperazine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous stereochemical assignments.

The relative stereochemistry of the two methyl groups at the C2 and C5 positions (cis or trans) can be determined by analyzing the chemical shifts and coupling constants of the protons on the piperazine (B1678402) ring. For instance, in related trans-2,5-dimethylpiperazine (B131708) derivatives, the methyl groups preferentially occupy equatorial positions in the dominant chair conformation, leading to distinct NMR signals. nih.gov The introduction of the N-(2-methylpropyl) group influences the electronic environment and can cause shifts in the resonance of nearby protons and carbons.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to map out the proton-proton and proton-carbon correlations, respectively. This confirms the connectivity of the isobutyl group to the nitrogen atom and its relationship with the rest of the piperazine scaffold. The observation of Nuclear Overhauser Effects (NOEs) in a NOESY experiment can provide through-space correlations, further confirming the spatial arrangement of the substituents and the preferred conformation of the ring. For many piperazine derivatives, analysis of coupling constants is used to determine dihedral angles, which helps in identifying whether isomers are cis or trans. csu.edu.au

Table 1: Hypothetical ¹H NMR Data for 2,5-Dimethyl-1-(2-methylpropyl)piperazine This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Isobutyl -CH₂- | Doublet | ~ 2.1 - 2.3 | ~ 7.2 |

| Isobutyl -CH- | Multiplet | ~ 1.7 - 1.9 | - |

| Isobutyl -CH₃ (x2) | Doublet | ~ 0.8 - 0.9 | ~ 6.6 |

| Piperazine -CH(CH₃)- (x2) | Multiplet | ~ 2.6 - 2.8 | - |

| Piperazine ring -CH₂- | Multiplet | ~ 2.0 - 2.9 | - |

| Piperazine -CH₃ (x2) | Doublet | ~ 1.0 - 1.1 | ~ 6.3 |

Mass Spectrometry for Molecular Connectivity and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of 2,5-Dimethyl-1-(2-methylpropyl)piperazine and to study its fragmentation patterns under ionization. This provides corroborating evidence for its molecular structure. Under electron impact (EI) ionization, the molecule would generate a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation of N-substituted piperazine derivatives is well-characterized and typically involves several key pathways. researchgate.net For 2,5-Dimethyl-1-(2-methylpropyl)piperazine, the most prominent fragmentation routes are expected to be:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the isobutyl group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable iminium ion.

Loss of the N-substituent: Cleavage of the N-C bond connecting the isobutyl group to the piperazine ring, resulting in the loss of a 2-methylpropyl radical and the formation of a protonated 2,5-dimethylpiperazine (B91223) fragment.

Ring cleavage: Fragmentation of the piperazine ring itself, leading to a series of smaller charged fragments. The presence of methyl groups influences which bonds are preferentially cleaved.

The base peak in the mass spectrum is often the most stable fragment produced. For many N-alkylated compounds, this corresponds to the fragment resulting from the loss of the largest alkyl radical from the parent ion. docbrown.infodocbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of 2,5-Dimethyl-1-(2-methylpropyl)piperazine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion ([M]⁺) |

| 155 | [C₉H₁₉N₂]⁺ | Loss of •CH₃ |

| 127 | [C₇H₁₅N₂]⁺ | Loss of •C₃H₇ (propyl radical) via α-cleavage |

| 113 | [C₆H₁₃N₂]⁺ | Loss of •C₄H₉ (isobutyl radical) |

| 58 | [C₃H₈N]⁺ | Ring cleavage fragment |

Crystallographic Studies

X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 2,5-Dimethyl-1-(2-methylpropyl)piperazine is not publicly available, extensive studies on related piperazine derivatives provide a clear model for its expected solid-state architecture. scientifiq.ai X-ray diffraction studies on compounds like trans-2,5-dimethylpiperazine salts and other N-substituted piperazines consistently show that the six-membered piperazine ring adopts a stable chair conformation. nih.govnih.gov

In this conformation, substituents tend to occupy equatorial positions to minimize steric hindrance. It is therefore highly probable that in the crystalline form of 2,5-Dimethyl-1-(2-methylpropyl)piperazine, the bulky 2-methylpropyl (isobutyl) group on the nitrogen and the two methyl groups at the C2 and C5 positions would all be situated in equatorial orientations. This arrangement provides the most thermodynamically stable structure by avoiding unfavorable 1,3-diaxial interactions. The precise bond lengths and angles would be comparable to those reported for other dimethylpiperazine-based structures. nih.gov

Table 3: Typical Crystallographic Parameters for a Substituted Piperazine Ring (Illustrative Example) Data based on a related structure, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 9.4097 |

| b (Å) | 9.2191 |

| c (Å) | 18.7473 |

| Ring Conformation | Chair |

Analysis of Intermolecular Interactions in Crystalline States

The way molecules of 2,5-Dimethyl-1-(2-methylpropyl)piperazine pack together in a crystal is governed by a network of intermolecular interactions. As a tertiary amine, the molecule lacks traditional hydrogen bond donors (like N-H). However, the two nitrogen atoms can act as hydrogen bond acceptors.

Conformational Analysis of the Piperazine Ring

The piperazine ring is a flexible six-membered heterocycle that can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. However, for virtually all known piperazine derivatives, the chair conformation is overwhelmingly the most stable and populated form due to its staggered arrangement of bonds, which minimizes both torsional and steric strain. nih.govnih.gov

For 2,5-Dimethyl-1-(2-methylpropyl)piperazine, the chair conformation allows the three substituents to be placed in equatorial positions. This arrangement is significantly more stable than any conformation that would force a bulky group into an axial position. The energy barrier for ring inversion (chair-to-chair interconversion) in piperazine is relatively low, but the presence of bulky substituents creates a strong energetic preference for the all-equatorial conformer. Computational modeling and dynamic NMR studies on similar systems confirm that the population of conformers with axial substituents is negligible at room temperature.

Theoretical Studies of Preferred Ring Conformations (e.g., Chair, Boat, Twist-Boat)

The piperazine ring, like the analogous cyclohexane (B81311) ring, is not planar. To minimize angular and torsional strain, it adopts several non-planar conformations. Theoretical and experimental studies consistently show that the chair conformation is the most stable and preferred arrangement for the piperazine ring. nih.govnih.gov This conformation allows for the staggering of all substituents on adjacent ring atoms, thereby minimizing steric repulsion.

Other, higher-energy conformations are also theoretically possible, including the boat and twist-boat (or skew-boat) forms. The boat conformation is significantly destabilized by torsional strain from eclipsing C-H and C-N bonds and by transannular steric interactions (a "flagpole" interaction) between atoms across the ring. The twist-boat is a slightly more stable intermediate between two boat forms, which alleviates some of this strain. However, these conformations are generally considered to be transition states or high-energy intermediates in the process of ring inversion from one chair form to another. nih.gov

Computational approaches, such as molecular modeling using force fields like MMFF94, are employed to map the conformational potential energy surface of piperazine analogs. njit.edu These studies help identify local energy minima corresponding to stable conformers and provide insights into the energy barriers between them. njit.edu For the parent trans-2,5-dimethylpiperazine, crystallographic data provides definitive experimental evidence, showing the piperazine ring adopting a distinct chair conformation. nih.gov

Influence of 2,5-Dimethyl and N-Substituent Groups on Conformational Equilibria

The presence of substituents on the piperazine ring has a profound effect on the equilibrium between possible chair conformations. The substituents themselves will preferentially occupy positions that minimize steric hindrance.

2,5-Dimethyl Groups : The stereochemistry of the methyl groups at the C2 and C5 positions is critical.

In the trans isomer, the two methyl groups are on opposite sides of the ring. To minimize steric strain, specifically 1,3-diaxial interactions, the lowest energy chair conformation will have both methyl groups in equatorial positions. nih.gov This arrangement is confirmed by X-ray crystallography of trans-2,5-dimethylpiperazine salts. nih.gov

In the cis isomer, the methyl groups are on the same side of the ring. In a chair conformation, this forces one methyl group to be equatorial and the other to be axial .

N-(2-methylpropyl) Group : The bulky 2-methylpropyl (isobutyl) group attached to one of the nitrogen atoms will also strongly favor an equatorial position to avoid energetically unfavorable steric clashes with the axial hydrogen atoms on the carbons at the 3 and 5 positions.

| Isomer | C2-Methyl Position | C5-Methyl Position | N1-(2-methylpropyl) Position |

|---|---|---|---|

| trans | Equatorial | Equatorial | Equatorial |

| cis | Equatorial | Axial | Equatorial |

While the equatorial position is generally favored for alkyl substituents, it is noteworthy that in certain N-acyl or N-aryl piperazines, an axial conformation can become preferred due to electronic effects like pseudoallylic strain, which alters the hybridization of the nitrogen atom. nih.govacs.org

Dynamic Conformational Interconversions in Solution

In solution at room temperature, the piperazine ring is not locked in a single conformation. It undergoes rapid dynamic interconversions, primarily through a process of ring inversion that flips one chair conformation into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.

The energetics of these dynamic processes can be studied using techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org For N-substituted piperazine derivatives, two main dynamic processes can be observed: the restricted rotation around the amide bond (in N-acyl compounds) and the limited interconversion of the piperazine chair conformations. nih.govrsc.org

By analyzing the changes in the NMR spectrum as the temperature is varied, it is possible to determine the coalescence temperature (TC), which is the point where signals from two interconverting species merge. From this, the Gibbs free activation energy (ΔG‡) for the conformational change can be calculated. For various N-acylated piperazines, these activation energy barriers for ring inversion have been calculated to be between 56 and 80 kJ mol−1. nih.govrsc.orgx-mol.com These values represent the energy required for the ring to pass through higher-energy boat and twist-boat transition states during the inversion process. It has been noted that the energetic barriers for the transformation of chair conformations appear to be higher for piperazines than for analogous cyclohexanes. nih.gov

Conformational Effects on Molecular Recognition Principles

The specific three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with other molecules, a principle known as molecular recognition. This is especially critical in biological systems, where the "lock and key" or "induced fit" models of enzyme and receptor binding are governed by the precise spatial arrangement of functional groups.

The conformational equilibrium of 2,5-Dimethyl-1-(2-methylpropyl)piperazine dictates the relative positioning of its nitrogen atoms and its hydrophobic alkyl substituents. This spatial arrangement is crucial for its potential binding to biological targets. nih.gov For example, studies on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists have shown that a specific conformational preference is key to their activity. In that case, an axial orientation of the substituent was found to position the key nitrogen atoms in a special orientation that closely mimics the natural ligand, nicotine, thereby enabling effective binding. nih.gov

Furthermore, the replacement of a piperazine ring with a piperidine (B6355638) ring, or subtle changes to substituents, can significantly alter receptor affinity, underscoring the importance of the heterocyclic core's structure. nih.govacs.org The preferred conformation of 2,5-Dimethyl-1-(2-methylpropyl)piperazine, by orienting its methyl and isobutyl groups in a defined 3D space, creates a specific pharmacophore that determines its potential for selective molecular recognition and biological activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. These methods, rooted in quantum mechanics, can predict various molecular attributes that are crucial for understanding chemical reactivity and spectroscopic behavior.

Electronic Structure Determination and Electron Density Distribution

The electronic structure of 2,5-Dimethyl-1-(2-methylpropyl)piperazine can be determined using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical properties. An analysis of the electron density distribution highlights regions that are electron-rich or electron-deficient.

For this molecule, the lone pairs of electrons on the two nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of high electron density. The tertiary nitrogen, bonded to the isobutyl group, and the secondary nitrogen will exhibit distinct electronic environments. An electrostatic potential (ESP) map would visually represent these characteristics, with electronegative regions (like those around the nitrogen atoms) indicating sites susceptible to electrophilic attack. Conversely, electropositive regions, typically around hydrogen atoms, suggest sites for nucleophilic interaction.

Molecular Orbital Theory Applications to Piperazine Systems

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions within a molecule. libretexts.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

In 2,5-Dimethyl-1-(2-methylpropyl)piperazine, the HOMO is likely to be localized on the nitrogen atoms, particularly the secondary amine due to its greater electron-donating capability compared to the sterically hindered and electronically influenced tertiary amine. The LUMO would be distributed across the antibonding orbitals of the molecule's framework. A smaller HOMO-LUMO gap would imply higher reactivity. Quantum chemical software can calculate the energies of these orbitals, providing quantitative data for reactivity prediction.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Primarily localized on the N-H nitrogen, indicating its role as the primary electron donor site. |

| LUMO | 1.5 | Distributed across the σ* antibonding orbitals of the C-N and C-C bonds. |

| HOMO-LUMO Gap | 7.7 | Suggests a relatively high kinetic stability for the molecule. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in the structural confirmation of synthesized compounds. chemrxiv.org For 2,5-Dimethyl-1-(2-methylpropyl)piperazine, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help assign specific signals to the correct atoms within the molecule and confirm its proposed structure.

Similarly, the vibrational frequencies corresponding to IR spectroscopy can be calculated. These frequencies are associated with specific molecular motions, such as the N-H stretch of the secondary amine, C-H stretches of the methyl and isobutyl groups, and the stretching and bending modes of the piperazine ring. This information is critical for identifying functional groups and characterizing the molecule's vibrational properties.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine C2, C6 | ~50-55 |

| Piperazine C3, C5 | ~45-50 |

| Isobutyl CH | ~30-35 |

| Isobutyl CH₂ | ~60-65 |

| Isobutyl CH₃ | ~20-25 |

| 2,5-Dimethyl CH₃ | ~15-20 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are computational techniques better suited for studying the conformational behavior and dynamics of larger molecules. nih.govresearchgate.net

Exploration of Potential Energy Surfaces and Conformational Landscapes

The piperazine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The substituents—two methyl groups and an isobutyl group—will have a significant impact on the relative stability of these conformations. Molecular mechanics calculations can be used to explore the potential energy surface of 2,5-Dimethyl-1-(2-methylpropyl)piperazine to identify the most stable, low-energy conformers. nih.gov

The analysis would focus on the steric interactions of the bulky isobutyl group and the two methyl groups. It is expected that the lowest energy conformation will be a chair form where the bulky substituents occupy equatorial positions to minimize steric strain (unfavorable non-bonded interactions). A comprehensive conformational search would reveal the relative energies of different chair, boat, and twist-boat conformers, providing insight into the molecule's preferred three-dimensional structure.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | All Equatorial | 0.00 (Global Minimum) |

| Chair | One Methyl Axial | +2.1 |

| Chair | Isobutyl Axial | +4.5 |

| Twist-Boat | - | +5.8 |

Analysis of Steric and Electronic Interactions within the Molecular Framework

Molecular modeling can quantify these steric effects by calculating van der Waals interaction energies between different parts of the molecule in various conformations. Furthermore, electronic effects, such as the electron-donating nature of the alkyl groups, can be analyzed. nih.gov These groups increase the electron density on the nitrogen atoms, enhancing their basicity. However, the steric bulk may counteract this electronic effect by impeding the approach of a proton or other electrophiles. A detailed analysis would balance these competing factors to predict the most likely sites of protonation and chemical reaction.

Computational Studies of Molecular Interactions

Computational chemistry and molecular modeling have become indispensable tools in the study of molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. For piperazine derivatives, these computational approaches are instrumental in predicting binding affinities, elucidating interaction mechanisms at the atomic level, and guiding the design of new compounds with desired biological activities. Although specific computational studies focusing exclusively on 2,5-Dimethyl-1-(2-methylpropyl)piperazine are not extensively available in public literature, a wealth of research on structurally similar piperazine-containing molecules provides a strong framework for understanding its potential molecular interactions. The following sections detail the application of these computational methods to piperazine derivatives, offering a proxy for understanding the probable behavior of 2,5-Dimethyl-1-(2-methylpropyl)piperazine.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

In the study of piperazine derivatives, molecular docking has been successfully employed to predict their interactions with a variety of biological targets. For instance, docking studies on novel piperazine-derived constrained inhibitors of Dipeptidyl peptidase-IV (DPP-IV) have established good binding affinity at the active site, corroborating observed biological data. nih.gov Similarly, research on piperazine derivatives as antimicrobial agents has shown encouraging docking scores, suggesting their potential to overcome microbial resistance. fgcu.edu

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (e.g., a piperazine derivative) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the target's binding site. These poses are then scored based on a scoring function that estimates the binding affinity.

Key interactions frequently observed in docking studies of piperazine derivatives include:

Salt bridges: The basic nitrogen atoms in the piperazine ring can be protonated under physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the receptor binding site. semanticscholar.org

Hydrogen bonds: The nitrogen atoms of the piperazine core can also act as hydrogen bond acceptors, while any N-H groups can act as donors.

Hydrophobic interactions: Alkyl and aryl substituents on the piperazine ring, such as the 2,5-dimethyl and 1-(2-methylpropyl) groups in the titular compound, are likely to engage in hydrophobic interactions with nonpolar residues of the target protein.

Aromatic interactions: Aryl substituents, common in many studied piperazine derivatives, can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). semanticscholar.org

The following interactive table summarizes representative findings from molecular docking studies on various piperazine derivatives, illustrating the types of interactions and predicted binding affinities.

| Target Protein | Piperazine Derivative Class | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Dipeptidyl peptidase-IV (DPP-IV) | Piperazine-derived constrained inhibitors | Not specified | Good binding affinity |

| D2 Dopamine (B1211576) Receptor (DRD2) | Benzimidazole-arylpiperazines | Asp114, Cys118, Trp386, Phe390 | Not specified |

| µ-Opioid Receptor | Bridged piperazine derivatives | Not specified | Not specified |

| 5-HT2A Receptor | Arylpiperazine antagonists | Not specified | Not specified |

Note: Specific binding energy values are often dependent on the specific software and scoring functions used and are therefore not always directly comparable across different studies.

Mechanistic Investigations of Receptor Recognition and Enzyme Modulation at the Molecular Level

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are powerful for investigating the detailed mechanisms of receptor recognition and enzyme modulation.

For arylpiperazine derivatives targeting the 5-HT2A receptor, MD simulations have been used to explore the dynamic stability of the ligand-receptor complex, providing insights into the conformational diversity of the ligand within the binding pocket. mdpi.com Such simulations can confirm the stability of key interactions identified through docking and reveal the role of water molecules in mediating ligand-receptor binding.

In a study of benzimidazole (B57391) derivatives interacting with the D2 dopamine receptor, MD simulations showed that high-affinity ligands form stable salt bridges with an aspartate residue (Asp114) for a significant portion of the simulation time (over 79%). semanticscholar.org These simulations also highlighted the importance of aromatic interactions with other key residues in stabilizing the ligand within the binding site. semanticscholar.org

The following table presents a summary of findings from mechanistic studies on piperazine derivatives, highlighting the computational methods used and the key mechanistic insights obtained.

| Piperazine Derivative Class | Target | Computational Method | Key Mechanistic Finding |

| Piperidine (B6355638)/piperazine-based compounds | Sigma-1 Receptor (S1R) | Molecular Docking & MD Simulations | Identified crucial amino acid residues for interaction and elucidated the binding mode. nih.gov |

| Arylpiperazine derivatives | 5-HT2A Receptor | Molecular Docking & MD Simulations | Explored the dynamic conformational changes of the ligand-receptor complex. mdpi.com |

| Benzimidazole-arylpiperazines | D2 Dopamine Receptor (DRD2) | Molecular Docking & MD Simulations | Demonstrated the persistence of key salt bridge and aromatic interactions over time. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Interaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity with the 3D steric and electrostatic properties of the molecules.

QSAR studies on piperazine derivatives have been instrumental in understanding their interaction mechanisms and in designing more potent compounds. For a series of new piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR studies revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov This suggests that the shape and charge distribution of the molecules are critical for their activity at the respective receptors.

Another QSAR study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides provided insights into the structural requirements for their biological activity. researchgate.netingentaconnect.com By identifying the key molecular descriptors that influence activity, QSAR models can guide the modification of existing compounds to enhance their desired properties.

For a molecule like 2,5-Dimethyl-1-(2-methylpropyl)piperazine, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the substituents on the piperazine ring. The resulting data would then be used to build a model that could predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

The table below outlines the components of a typical QSAR study as applied to piperazine derivatives.

| QSAR Study Component | Description | Example from Piperazine Derivative Studies |

| Dataset | A series of structurally related compounds with measured biological activities. | New piperazine derivatives with antihistamine and antibradykinin effects. nih.gov |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules (e.g., steric, electrostatic, hydrophobic fields in CoMFA). | Steric and electrostatic fields. nih.gov |

| Mathematical Model | A statistical method (e.g., Partial Least Squares) to correlate the descriptors with the biological activity. | Comparative Molecular Field Analysis (CoMFA). nih.gov |

| Model Validation | Statistical tests to ensure the robustness and predictive power of the QSAR model. | Cross-validation and prediction on a test set of compounds. |

Chemical Reactivity and Mechanistic Studies of 2,5 Dimethyl 1 2 Methylpropyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms within the piperazine ring are the primary centers of reactivity. Their lone pairs of electrons confer nucleophilic and basic properties to the molecule. However, the substitution pattern significantly influences the accessibility and reactivity of these nitrogen centers.

The nitrogen atoms in 2,5-Dimethyl-1-(2-methylpropyl)piperazine are nucleophilic, readily reacting with electrophiles. The N1-nitrogen is tertiary, bearing an isobutyl (2-methylpropyl) group, while the N4-nitrogen is secondary. This difference in substitution leads to distinct steric environments and, consequently, differing reactivity.

The secondary amine (N4) is generally more accessible to incoming electrophiles than the tertiary amine (N1), which is encumbered by the bulky isobutyl group. This steric hindrance at N1 can direct the course of nucleophilic substitution reactions. For instance, in reactions with smaller electrophiles, the N4-nitrogen is expected to be the primary site of attack. However, with larger electrophiles, the steric crowding around both nitrogen atoms could significantly decrease the reaction rate compared to less substituted piperazines.

The nucleophilicity of piperazine nitrogens is a cornerstone of their application in synthesis. Substituted piperazines readily undergo nucleophilic substitution reactions with a variety of electrophiles. For instance, piperazine itself acts as an efficient nucleophile in reactions with pentafluoropyridine, preferentially substituting at the ortho and para positions. acs.org

Table 1: Factors Influencing Nucleophilic Reactivity of Nitrogen Centers

| Factor | Influence on 2,5-Dimethyl-1-(2-methylpropyl)piperazine |

| Steric Hindrance | The isobutyl group at N1 and methyl groups at C2 and C5 create significant steric bulk, potentially hindering the approach of electrophiles, especially at the N1 position. |

| Electronic Effects | Alkyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen atoms, enhancing their nucleophilicity compared to an unsubstituted piperazine. |

| Solvent Effects | Polar aprotic solvents are generally favored for S_N2 reactions involving piperazines as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. |

While the nitrogen atoms are the primary sites of nucleophilic attack, the piperazine ring itself is generally not susceptible to direct electrophilic attack on its carbon atoms due to the deactivating effect of the electronegative nitrogen atoms. Electrophilic addition to the C=N double bond is not possible as the ring is saturated. Therefore, reactions involving electrophiles almost exclusively occur at the nitrogen centers.

Reactions at the Carbon Backbone

The carbon skeleton of 2,5-Dimethyl-1-(2-methylpropyl)piperazine offers sites for functionalization, although these reactions are generally less facile than those occurring at the nitrogen atoms.

The methyl and isobutyl (referred to as isopropyl in some contexts, though 2-methylpropyl is more precise) substituents are composed of sp³-hybridized carbon atoms with relatively strong C-H bonds. Functionalization of these groups typically requires harsh conditions, often involving free radical mechanisms. For example, halogenation of alkanes can occur in the presence of UV light. masterorganicchemistry.com In the context of 2,5-Dimethyl-1-(2-methylpropyl)piperazine, such reactions would likely be non-selective, leading to a mixture of halogenated products at various positions on the alkyl substituents.

Direct C-H functionalization of nitrogen heterocycles is an area of active research and often requires transition metal catalysis. nih.govfrontiersin.org These methods could potentially be applied to selectively introduce functional groups onto the methyl or isobutyl substituents, but specific studies on this substrate are not available.

The piperazine ring is a stable six-membered heterocycle and does not readily undergo ring-opening or ring-expansion reactions under normal conditions. Such transformations typically require specific reagents that can induce cleavage of the C-N bonds. For example, ring-opening of activated piperazine precursors can be achieved under certain conditions. Studies on the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related bicyclic amine, have shown that it can undergo ring-opening in the presence of benzynes to form 1,4-disubstituted piperazines. researchgate.net While not directly applicable to a monocyclic piperazine, this illustrates that ring integrity can be compromised under specific synthetic protocols.

Mechanistic Investigations of Degradation Pathways (e.g., thermal, oxidative)

The degradation of piperazine and its derivatives is a significant consideration in industrial applications, such as in carbon capture technologies where these compounds are subjected to high temperatures and oxidative environments. iitg.ac.in

Thermal Degradation:

Studies on the thermal degradation of piperazine (PZ) and its alkylated derivatives have shown that temperature and the presence of other species like CO2 can influence the degradation pathways. utexas.eduacs.org For piperazine itself, thermal degradation is thought to proceed through S_N2 substitution reactions. utexas.edu The presence of alkyl groups can affect the rate of degradation. For instance, methyl substitution on the nitrogen or the carbon alpha to the nitrogen has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net It is therefore expected that 2,5-Dimethyl-1-(2-methylpropyl)piperazine would also be susceptible to thermal degradation, potentially initiated by nucleophilic attack of one piperazine molecule on another.

Oxidative Degradation:

The presence of oxygen can lead to the oxidative degradation of piperazines. This process is often catalyzed by metal ions. utexas.edu The degradation products can include a variety of smaller amines, amides, and carboxylic acids. For N-benzylated piperazines, oxidation with reagents like RuO4 has been shown to occur at the N-α-C-H bonds, leading to the formation of various oxygenated derivatives. researchgate.net It is plausible that the methyl and isobutyl groups of 2,5-Dimethyl-1-(2-methylpropyl)piperazine could be susceptible to oxidative attack, particularly at the C-H bonds adjacent to the nitrogen atoms. The proposed mechanism for oxidative degradation often involves the formation of iminium cation intermediates.

Table 2: Potential Degradation Products of 2,5-Dimethyl-1-(2-methylpropyl)piperazine

| Degradation Pathway | Potential Products |

| Thermal Degradation | Ring-opened oligomers, smaller amines resulting from fragmentation. |

| Oxidative Degradation | Piperazinones, aldehydes (from cleavage of the isobutyl group), carboxylic acids, and smaller amine fragments. |

No Published Research Found on Novel Reaction Pathways and Catalytic Transformations of 2,5-Dimethyl-1-(2-methylpropyl)piperazine

Despite a comprehensive search of scientific literature and patent databases, no specific research detailing the novel reaction pathways or catalytic transformations of the chemical compound 2,5-Dimethyl-1-(2-methylpropyl)piperazine has been identified. The requested article on this specific topic cannot be generated due to the absence of published data.

The exploration of chemical reactivity and the development of new catalytic processes are fundamental to advancing chemical synthesis. However, the focus of such research is often directed towards compounds with specific potential applications in pharmaceuticals, materials science, or as versatile chemical building blocks. While the parent compound, 2,5-dimethylpiperazine (B91223), has been a subject of various studies, its N-isobutyl derivative, 2,5-Dimethyl-1-(2-methylpropyl)piperazine, does not appear to have been investigated in the context of novel reactivity or catalysis in publicly accessible research.

General synthetic methods for N-alkylated piperazines are known, and the reactivity of the piperazine core is well-documented. Typically, the nitrogen atoms of the piperazine ring act as nucleophiles, participating in reactions such as alkylation, acylation, and condensation. In the case of 2,5-Dimethyl-1-(2-methylpropyl)piperazine, one nitrogen atom is already substituted with an isobutyl group, leaving the second nitrogen available for further functionalization.

It is conceivable that this compound could be explored as a ligand in catalysis, where the steric and electronic properties of the dimethylpiperazine ring and the isobutyl group could influence the activity and selectivity of a metal catalyst. Potential catalytic applications could include asymmetric synthesis, where the chirality of the 2,5-dimethylpiperazine core could be exploited, or in polymerization reactions.

However, without specific experimental studies, any discussion of novel reaction pathways or catalytic transformations for 2,5-Dimethyl-1-(2-methylpropyl)piperazine would be purely speculative. The scientific record, as of this writing, lacks the detailed research findings and data necessary to construct an informative and scientifically accurate article on this specific subject.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound “2,5-Dimethyl-1-(2-methylpropyl)piperazine” in the contexts outlined in the requested article structure.

The performed searches for "2,5-Dimethyl-1-(2-methylpropyl)piperazine," and its synonym "1-isobutyl-2,5-dimethylpiperazine," did not yield any specific results pertaining to its role as a building block or privileged scaffold in the following areas:

Synthetic Utility in Constructing Complex Organic Molecules: No literature was found describing its use as a chiral template for enantiopure molecular architectures or its integration into macrocyclic systems and polyamine scaffolds.

Contributions to Chemical Library Synthesis: There is no available information on its use in the synthesis of chemical libraries for fundamental research.

Exploration of Structure-Function Relationships: No studies were identified that investigate this specific compound's role in molecular recognition processes or in the mechanisms of allosteric modulation of biological systems.

Research is available for the parent compound, 2,5-dimethylpiperazine , and other substituted piperazine derivatives. For instance, studies on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate have explored molecular interactions researchgate.net, and various piperazine structures have been investigated as allosteric modulators or as scaffolds in drug discovery. However, this body of research does not specifically mention or analyze the properties or applications of the 2,5-dimethyl-1-(2-methylpropyl)piperazine derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Role of 2,5 Dimethyl 1 2 Methylpropyl Piperazine As a Building Block and Privileged Scaffold in Research

Exploration of Structure-Function Relationships at a Fundamental Level

Designing Probes for Molecular Pathway Elucidation

The strategic use of small molecules as probes to investigate and clarify complex biological signaling pathways is a cornerstone of modern chemical biology. The structural attributes of 2,5-Dimethyl-1-(2-methylpropyl)piperazine position it as a valuable scaffold in the rational design of such molecular tools. Its inherent features, including a defined three-dimensional structure, chemical stability, and the capacity for systematic modification at its nitrogen atoms, render it an attractive starting point for the synthesis of sophisticated probes aimed at pathway elucidation.

The piperazine (B1678402) core is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets. This promiscuity, when properly harnessed, can be translated into the development of highly specific molecular probes. By strategically functionalizing the 2,5-Dimethyl-1-(2-methylpropyl)piperazine core, researchers can craft molecules that interact with specific proteins within a given signaling cascade, thereby enabling the study of their function and dynamics.

The design of molecular probes based on this scaffold typically involves the incorporation of two key components: a recognition element and a reporter group. The recognition element is responsible for selectively binding to the target of interest, such as an enzyme or a receptor, while the reporter group provides a detectable signal, such as fluorescence or radioactivity, that allows for the monitoring of the probe's interaction with its target.

The 2,5-dimethyl substitution on the piperazine ring can influence the conformational rigidity of the scaffold, which can be advantageous in probe design by pre-organizing the molecule for optimal binding to its target. The 1-(2-methylpropyl) group, also known as an isobutyl group, can similarly contribute to the steric and electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

Key Research Findings in Piperazine-Based Probe Design:

While specific research detailing the use of 2,5-Dimethyl-1-(2-methylpropyl)piperazine in molecular probes for pathway elucidation is not extensively documented in publicly available literature, the broader class of piperazine derivatives has been successfully employed in the development of various probes. These examples serve to illustrate the potential applications of the specific compound .

For instance, piperazine-containing compounds have been developed as fluorescent probes for the detection of specific ions and small molecules within cellular environments. These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the binding of the target analyte modulates the photophysical properties of the reporter group. This principle can be extended to the design of probes for specific enzymes, where the enzymatic activity on a substrate attached to the piperazine scaffold triggers a change in fluorescence.

Furthermore, the piperazine scaffold is a common feature in the design of radiolabeled ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govmdpi.com These imaging techniques allow for the non-invasive visualization and quantification of biological processes in vivo. By incorporating a positron-emitting or gamma-emitting radionuclide into a 2,5-Dimethyl-1-(2-methylpropyl)piperazine-based molecule with high affinity for a specific receptor or transporter, researchers can map the distribution and density of these targets in living organisms, providing invaluable insights into their role in health and disease.

The development of such probes would involve the synthesis of derivatives of 2,5-Dimethyl-1-(2-methylpropyl)piperazine where one of the nitrogen atoms is appended with a linker attached to a reporter group (e.g., a fluorophore or a chelator for a radionuclide), and the other nitrogen can be modified to fine-tune the molecule's affinity and selectivity for its biological target.

Interactive Data Table: Potential Probe Designs and Applications

Below is a conceptual table illustrating how 2,5-Dimethyl-1-(2-methylpropyl)piperazine could be theoretically functionalized to create molecular probes for various research applications.

| Probe Type | Reporter Group | Potential Target Pathway | Rationale for Scaffold Use |

| Fluorescent Probe | Fluorescein, Rhodamine | Kinase signaling pathways | The piperazine core can be derivatized to mimic ATP, allowing for competitive binding to the active site of kinases. Changes in fluorescence upon binding would report on enzyme activity. |

| PET Imaging Agent | Fluorine-18, Carbon-11 | Neurotransmitter systems (e.g., dopaminergic, serotonergic) | The piperazine scaffold is a known pharmacophore for various CNS targets. Radiolabeling would enable in vivo imaging of receptor density and occupancy. |

| Affinity-Based Probe | Biotin, Photo-crosslinker | Protein-protein interactions | The scaffold can be used to present a pharmacophore that disrupts a specific protein-protein interaction. The tag would allow for the identification of the binding partners. |

| Caged Compound | Photolabile protecting group | Second messenger signaling (e.g., cAMP, cGMP) | A biologically active molecule can be "caged" by attaching it to the piperazine scaffold via a photolabile linker. Light-induced cleavage would release the active molecule with high spatiotemporal control, allowing for the precise study of its downstream effects. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethyl-1-(2-methylpropyl)piperazine derivatives, and how are structural confirmations validated?

- Methodology : Synthesis typically involves alkylation or substitution reactions under controlled conditions (e.g., reflux with catalysts like H2SO4 or NaBH4). Structural confirmation relies on elemental analysis (C, H, N content) and spectral techniques (NMR, IR, and mass spectrometry). For example, NMR can distinguish methyl and isopropyl substituents via characteristic splitting patterns .

- Key Data : Crystallographic data (e.g., CCDC No. 1407713) validate bond angles and stereochemistry, critical for verifying regioselectivity in substituted piperazines .

Q. How do physicochemical properties (e.g., solubility, pKa) of this compound influence experimental design in drug discovery?

- Methodology : Water solubility is determined via shake-flask methods, while pKa values are measured using potentiometric titration (Sirius T3 platform). These properties guide solvent selection (e.g., DMSO for hydrophobic assays) and buffer conditions (pH 7.4 for in vitro studies) .

- Example : Piperazine derivatives with logP >3.5 may require lipid-based formulations for bioavailability studies, whereas low TPSA (<60 Ų) suggests BBB permeability potential .

Q. What kinetic models are used to study reaction mechanisms involving piperazine derivatives?

- Methodology : Pseudo-first-order kinetics (lnk’ vs. ln[substrate]) are applied to determine reaction orders. For instance, acid-catalyzed reactions show inverse fractional dependence on [H<sup>+</sup>], modeled via linear regression (r >0.9961) .

- Data Contradictions : Conflicting CO2 absorption rates in piperazine solutions highlight the need to standardize temperature (20–50°C) and pressure (0.4–95 kPa) in kinetic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextran inclusion) alter the biological activity and toxicity profile of this piperazine derivative?

- Methodology : In vitro toxicity assays (MTT, LDH release) compare parent compounds vs. modified analogs. For example, β-cyclodextran reduces toxicity but may decrease antiplatelet activity due to steric hindrance .

- SAR Insights : Substituting the 2-methylpropyl group with polar moieties (e.g., hydroxyl) enhances solubility but may reduce CNS penetration due to increased hydrogen bonding .

Q. What computational approaches predict the protonation state of piperazine-containing PROTACs, and how do they impact therapeutic design?

- Methodology : MoKa software (QSPR-based) predicts pKa values for PROTAC linkers. Experimental validation via Sirius T3 shows R<sup>2</sup> = 0.88 between predicted and observed pKa, critical for optimizing pH-dependent target engagement .

- Case Study : PROTACs with piperazine linkers exhibit dual FAAH/TRPV1 modulation, requiring MD simulations to map binding pockets for polypharmacological applications .

Q. How can data contradictions in CO2 absorption studies with piperazine derivatives be resolved?

- Methodology : Kent-Eisenberg modeling reconciles discrepancies by incorporating carbamate stability constants and temperature-dependent equilibrium data. For instance, CO2 loading decreases at >40°C due to carbamate decomposition .

- Experimental Design : Use stirred-cell reactors with precise gas partial pressure control (0.4–95 kPa) to standardize absorption kinetics across studies .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound in triple-negative breast cancer (TNBC) models?

- Methodology : GC-MS-guided fractionation identifies active derivatives (e.g., pyrrolopyrazine analogs). MDA-MB-468 cell assays measure IC50 via MTT, while ROS generation is quantified via DCFH-DA staining .

- Mechanistic Insights : Apoptosis induction is validated via caspase-3 activation and Annexin V/PI flow cytometry, with SAR linking 2-methylpropyl groups to mitochondrial membrane disruption .

Data Contradiction Analysis

Q. Why do some studies report high antiplatelet activity for piperazine derivatives, while others show reduced efficacy post-modification?

- Resolution : Antiplatelet activity depends on substituent electronic profiles. For example, electron-withdrawing groups (e.g., -Cl) enhance serotonin receptor antagonism, whereas bulky groups (e.g., β-cyclodextran) hinder receptor docking .

- Validation : Molecular docking (AutoDock Vina) and platelet aggregation assays (turbidimetric method) correlate computed binding affinities with experimental IC50 values .

Q. How do conflicting reports on piperazine reaction kinetics align with theoretical models?

- Resolution : Discrepancies arise from varying acid concentrations. At [H<sup>+</sup>] >0.1 M, protonation shifts the rate-limiting step from nucleophilic attack to carbocation formation, altering observed kinetics .

- Model Refinement : Include [H<sup>+</sup>]-dependent terms in rate equations (e.g., k’ = k[H<sup>+</sup>]<sup>−0.7</sup>) to unify datasets .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for heat-sensitive derivatives .

- Computational Validation : Combine DFT calculations (Gaussian 16) with crystallographic data to predict regioselectivity in alkylation reactions .

- Biological Assays : Prioritize 3D tumor spheroids over monolayer cultures to mimic in vivo drug penetration challenges for anticancer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.